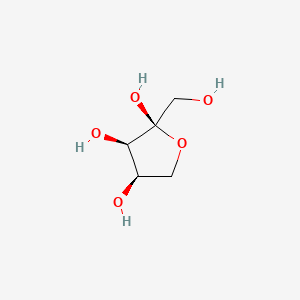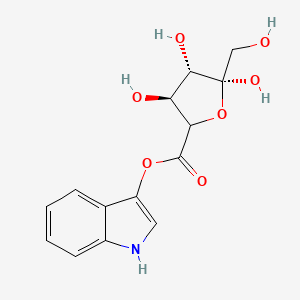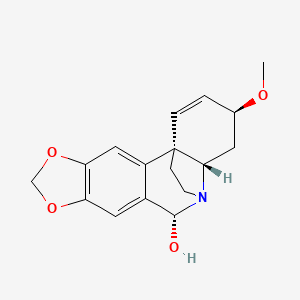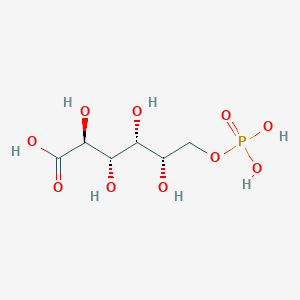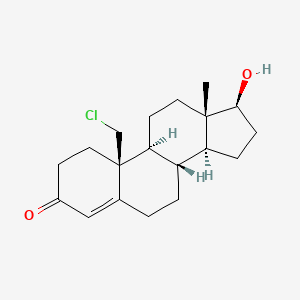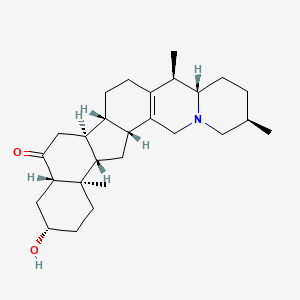
1,2,3,5-Tetrahydroxybenzene
説明
1,2,3,5-Tetrahydroxybenzene is a benzenetetrol . It is a metabolite in the degradation of 3,4,5-trihydroxybenzoate (gallic acid) by Eubacterium oxidoreducens . It belongs to a group of organic compounds known as Tetrahydroxybenzenes or Benzenetetrols, which are tetrahydroxy derivatives of benzene .
Synthesis Analysis
The synthesis of 1,2,3,5-Tetrahydroxybenzene is linked to the catabolism of gallate and related compounds (e.g., 2,4,6-trihydroxybenzoate) in numerous fungi . The enzyme pyrogallol hydroxytransferase uses 1,2,3,5-tetrahydroxybenzene and 1,2,3-trihydroxybenzene .Molecular Structure Analysis
The molecular weight of 1,2,3,5-Tetrahydroxybenzene is 142.11 g/mol and the chemical formula is C6H6O4 . For more detailed structural information, you may refer to databases such as KEGG .Chemical Reactions Analysis
The enzyme pyrogallol hydroxytransferase uses 1,2,3,5-tetrahydroxybenzene and 1,2,3-trihydroxybenzene . The conserved short protein with no known domains could be linked to the conversion of the novel metabolite 5-hydroxydienelatone, whereas the DUF3500 gene likely encodes a ring-cleavage enzyme for 1,2,3,5–tetrahydroxybenzene .Physical And Chemical Properties Analysis
1,2,3,5-Tetrahydroxybenzene has a molecular weight of 142.11 g/mol and the chemical formula is C6H6O4 . For more detailed physical and chemical properties, you may refer to databases such as Chemsrc .科学的研究の応用
Biochemical Reactions
1,2,3,5-Tetrahydroxybenzene plays a role in biochemical reactions. In a study by Brune and Schink (1990), permeabilized cells and cell extracts of Pelobacter acidigallici were found to catalyze the conversion of pyrogallol (1,2,3-trihydroxybenzene) to phloroglucinol (1,3,5-trihydroxybenzene) in the presence of 1,2,3,5-tetrahydroxybenzene. This conversion was dependent on the concentration of tetrahydroxybenzene, suggesting its role as a crucial participant in transhydroxylation reactions (Brune & Schink, 1990).
Crystal Structure Analysis
The compound also contributes to the study of crystal structures. Thakur et al. (2010) examined the crystal structure of 1,2,3,5-tetrafluorobenzene and found it to form a layered monoclinic structure with C–H⋯F–C interactions, providing insights into weak intermolecular interactions in predominantly non-polar compounds (Thakur et al., 2010).
X-Ray Structure Determination
Another study by Jene, Pernin, and Ibers (2001) used conventional and synchrotron X-ray structure determinations on 1,2,4,5-tetrahydroxybenzene, providing valuable data for the analysis of molecular and crystal structures (Jene, Pernin, & Ibers, 2001).
Surface Chemistry
Bebensee et al. (2013) studied the adsorption of tetrahydroxybenzene on Cu(111) and Au(111) surfaces, revealing its role in surface chemistry and molecular-surface bonding (Bebensee et al., 2013).
Photocatalytic Transformations
The use of 1,2,3,5-tetrahydroxybenzene in photocatalytic transformations was explored by Shang et al. (2019), who summarized its application as a photoredox catalyst in various organic reactions (Shang et al., 2019).
Biodegradation Studies
Armstrong and Patel (1993) investigated the biodegradation of 1,3,5-trihydroxybenzene by Rhodococcus sp. BPG-8 and detected 1,2,3,5-tetrahydroxybenzene during the process, highlighting its role in microbial degradation pathways (Armstrong & Patel, 1993).
作用機序
将来の方向性
Recent findings establish the existence of a new 1,2,3,5-tetrahydroxybenzene central pathway for the catabolism of gallate and related compounds (e.g., 2,4,6-trihydroxybenzoate) in numerous fungi . This expands the toolkit of central pathways, proving that the generalized assumption that gallate catabolism depends on the previously known five main central pathways was incorrect .
特性
IUPAC Name |
benzene-1,2,3,5-tetrol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6O4/c7-3-1-4(8)6(10)5(9)2-3/h1-2,7-10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDJUHLUBPADHNP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90212812 | |
| Record name | 1,2,3,5-Benzenetetrol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90212812 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2,3,5-Tetrahydroxybenzene | |
CAS RN |
634-94-6 | |
| Record name | 1,2,3,5-Benzenetetrol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=634-94-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2,3,5-Tetrahydroxybenzene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000634946 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2,3,5-Benzenetetrol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90212812 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2,3,5-TETRAHYDROXYBENZENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6KQM6GV7J9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




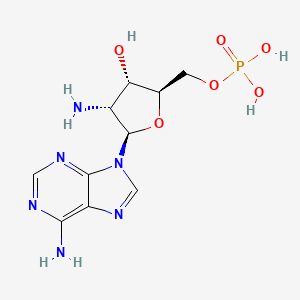

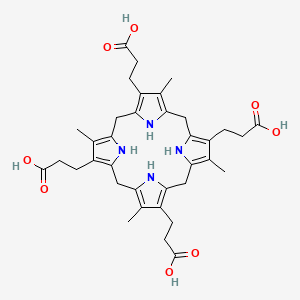
![2-[[(5S,6S)-1,6,9,14-tetrahydroxy-11-methoxy-3-methyl-8,13-dioxo-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-5,6-dihydrobenzo[a]tetracene-2-carbonyl]amino]propanoic acid](/img/structure/B1212614.png)
